BPR1R024 mesylate
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Overview
Description
BPR1R024 mesylate is an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has shown significant antitumor and immunomodulatory activity, particularly in murine colon tumor models . CSF1R is a type of class III receptor tyrosine kinase, which plays a crucial role in the differentiation and survival of macrophages .
Preparation Methods
The synthesis of BPR1R024 mesylate involves property-driven optimization of a clinical multitargeting kinase inhibitor, BPR1K871 . The synthetic route includes molecular docking to reveal nonclassical hydrogen-bonding interactions between the 7-aminoquinazoline scaffold and the CSF1R hinge region . This interaction enhances the potency of CSF1R. Structural studies of CSF1R and Aurora kinase B (AURB) demonstrated differences in their back pockets, inspiring the use of a chain extension strategy to diminish AURB activities .
Chemical Reactions Analysis
BPR1R024 mesylate undergoes various chemical reactions, including inhibition of CSF1R signaling. It specifically inhibits protumor M2-like macrophage survival with minimal effects on antitumor M1-like macrophage growth . The compound exhibits potent CSF1R activity with an IC50 value of 0.53 nM . It also shows weak inhibitory activity against Aurora kinase A (AURA) and Aurora kinase B (AURB) with IC50 values of >10 μM and 1.40 μM, respectively .
Scientific Research Applications
BPR1R024 mesylate has several scientific research applications:
Cancer Immunotherapy: It is used to repolarize tumor-associated macrophages (TAMs) and reverse the immunosuppressive tumor microenvironment.
Immuno-oncology: The compound stimulates T-cell responses by immune checkpoint inhibitors such as programmed cell death 1 (PD-1) and programmed death ligand 1 (PD-L1).
Macrophage Differentiation: It plays a role in the differentiation and survival of macrophages, making it a valuable tool in studying macrophage biology.
Mechanism of Action
BPR1R024 mesylate exerts its effects by selectively inhibiting CSF1R. Upon binding to its ligands, CSF1 or IL-34, CSF1R undergoes a conformational change in its intracellular kinase domain, leading to autophosphorylation and signal transduction . This inhibition specifically targets protumor M2-like macrophages, reducing their survival and promoting antitumor M1-like macrophage growth .
Comparison with Similar Compounds
BPR1R024 mesylate is unique due to its selective inhibition of CSF1R and minimal effects on AURA and AURB. Similar compounds include:
Properties
Molecular Formula |
C25H25F3N6O5S |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea;methanesulfonic acid |
InChI |
InChI=1S/C24H21F3N6O2.CH4O3S/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27;1-5(2,3)4/h3-12,14H,13H2,1-2H3,(H2,29,32,34);1H3,(H,2,3,4) |
InChI Key |
IOTHUERMMPFCSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F.CS(=O)(=O)O |
Origin of Product |
United States |
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